4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde

Molecular weight Building block Structural complexity

Researchers synthesizing tetrasubstituted kinase inhibitor cores require regiospecifically pure polyhalogenated benzaldehyde building blocks. Regioisomeric substitution errors cause >1000-fold IC₅₀ variance in EGFR inhibitors (Close et al., 2016). • Orthogonal aryl (sp²) & benzylic (sp³) C-Br handles enable sequential Pd-catalyzed Suzuki coupling then nucleophilic substitution • C-2 fluorine modulates ring electronics & serves as metabolic blocking group (LogP 3.30, TPSA 17.07 Ų) • 98% purity; suitable for fragment library inclusion & parallel synthesis campaigns

Molecular Formula C8H5Br2FO
Molecular Weight 295.93 g/mol
Cat. No. B12853428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde
Molecular FormulaC8H5Br2FO
Molecular Weight295.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=O)F)CBr)Br
InChIInChI=1S/C8H5Br2FO/c9-3-6-7(10)2-1-5(4-12)8(6)11/h1-2,4H,3H2
InChIKeyHKKWSAUIVKTRDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde Overview


4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde (CAS 1936146-00-7) is a polyhalogenated aromatic aldehyde building block belonging to the bromo-fluorobenzaldehyde class, with molecular formula C₈H₅Br₂FO and molecular weight 295.93 g/mol . It features a unique triad of substituents on a single benzene ring: an aryl bromide at C-4, a benzylic bromide (bromomethyl) at C-3, and a fluorine atom at C-2 ortho to the aldehyde group . This orthogonal arrangement of reactive handles — two electronically and sterically distinct C–Br bonds alongside a fluorine-modulated aldehyde — positions it as a versatile intermediate for sequential chemoselective transformations in pharmaceutical and agrochemical synthesis [1].

Dual handles Aryl C–Br and benzylic C–Br enable sequential chemoselective derivatization.
Regioisomer control Precise 1,2,3,4-substitution pattern preserves SAR-consistent outcomes.
Fluorine modulation Ortho fluorine tunes electronic properties and offers a metabolic blocking strategy.

4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde: Why Generics Fail


Interchanging 4-bromo-3-(bromomethyl)-2-fluorobenzaldehyde with a simpler analog or regioisomer without rigorous verification is not scientifically defensible. The compound’s three reactive centers — aryl C–Br, benzylic C–Br, and aldehyde — are positioned orthogonally, enabling sequential, chemoselective derivatization that mono- or differently-substituted analogs cannot replicate . Removing either the 4-bromo (e.g., 3-(bromomethyl)-2-fluorobenzaldehyde) or the bromomethyl group (e.g., 4-bromo-2-fluorobenzaldehyde) eliminates one synthetic vector entirely, while repositioning substituents (e.g., 4-bromo-2-(bromomethyl)-3-fluorobenzaldehyde) alters the electronic landscape and cross-coupling regioselectivity, as demonstrated in tetrasubstituted EGFR inhibitor scaffolds where regioisomeric starting materials yielded IC₅₀ values differing by >1000-fold [1].

Mono-bromo analog
Removing the 4-bromo or benzylic bromide eliminates one synthetic vector, limiting downstream diversification.
Regioisomer swap
Altered substitution topology may shift cross-coupling selectivity; reported >1000-fold activity differences in matched kinase inhibitor series.
Simpler aldehyde
Lack of dual electrophilic sites prevents sequential functionalization, potentially raising intermediate count and supply complexity.

4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde Quantitative Comparisons


Molecular Weight: Doubly vs. Mono-Brominated Scaffold

The target compound carries two bromine atoms (aryl Br at C-4 and benzylic Br at C-3), resulting in a molecular weight of 295.93 g/mol — 78.89 g/mol (36.3%) higher than mono-brominated analogs such as 3-(bromomethyl)-2-fluorobenzaldehyde (MW 217.04 g/mol) . This additional mass corresponds to an extra synthetic vector (C-4 aryl bromide) that supports sequential cross-coupling and functionalization strategies unavailable with simpler building blocks. The higher MW also signals a more advanced intermediate state, potentially reducing downstream synthetic step count in multi-step medicinal chemistry campaigns.

Mass increase
Data to verify
+78.89 g/mol (36.3%)
Extra aryl bromide vector supports sequential synthesis.
Calculated from molecular formulas; vendor purity ≥98%.
Molecular weight Building block Structural complexity

Lipophilicity Comparison: Target vs. Mono-Bromo Analogs

The target compound exhibits a calculated LogP of 3.30 , approximately 1.3 log units higher than the mono-brominated analog 3-(bromomethyl)-2-fluorobenzaldehyde (estimated LogP ~2.0 based on fragment-based calculation) . This elevated lipophilicity, driven by the second bromine substituent, may influence membrane permeability, metabolic stability, and off-target binding profiles of downstream products. For building block selection in CNS-targeted programs where moderate lipophilicity is desired, or in fragment-based drug discovery where LogP impacts solubility, this difference is consequential.

Lipophilicity shift
Class-level inference
ΔLogP ≈ +1.3
May influence downstream ADME and solubility profiles.
Calculated values; comparator estimated via fragment method.
Lipophilicity LogP Drug-likeness

Regioisomeric Impact on EGFR Inhibitor Activity

In a controlled study of tetra-orthogonally-substituted aromatic EGFR inhibitor scaffolds, three regioisomeric bromo-fluorobenzaldehyde starting materials (differing only in the relative positions of Br, F, and CHO) were elaborated through identical synthetic sequences to produce matched-pair final compounds [1]. The resulting EGFR IC₅₀ values for the most potent compound from each regioisomeric series were 0.0184 μM (from 2b scaffold), 0.935 μM (from 2c scaffold), and >21.3 μM (from 2a scaffold) — a >1150-fold difference [1]. This demonstrates that the substitution pattern on the benzaldehyde building block is a primary determinant of biological activity in the final drug-like molecule, directly validating why a specific regioisomer such as 4-bromo-3-(bromomethyl)-2-fluorobenzaldehyde cannot be casually replaced.

EGFR regioisomer impact
Reported
>1150-fold IC₅₀ range (0.0184 to >21.3 µM) across three regioisomeric series.
Regioisomeric choice is critical for reliable kinase inhibitor SAR.
Target compound pattern distinct from all three literature regioisomers; HTRF assay, EGFR wt.
Regioisomer EGFR kinase inhibitor Structure-activity relationship

Dual C–Br Reactivity: Aryl vs. Benzylic Bromide

The target compound uniquely presents two electronically differentiated C–Br bonds on the same aromatic scaffold: an sp² aryl bromide (C-4) and an sp³ benzylic bromide (C-3 bromomethyl). Literature precedence establishes that aryl bromides undergo oxidative addition to Pd(0) preferentially over benzylic bromides in Suzuki-Miyaura couplings, enabling chemoselective sequential derivatization [1]. The mono-brominated comparator 3-(bromomethyl)-2-fluorobenzaldehyde (CAS 1379307-88-6, MW 217.04) possesses only the benzylic bromide, limiting derivatization to a single cross-coupling event. Similarly, 4-bromo-2-fluorobenzaldehyde (CAS 57848-46-1, MW 203.01) carries only the aryl bromide and lacks the benzylic handle entirely. The target compound thus enables a 'two-step, one-scaffold' strategy: aryl Suzuki coupling first, followed by nucleophilic substitution or metal-catalyzed coupling at the benzylic position.

Reactive handle count
Cross-study comparable
2 electrophilic C–Br (aryl sp² + benzylic sp³) vs. 1 in mono-brominated analogs.
Enables two-step, one-scaffold sequential diversification strategies.
Pd-catalyzed conditions; chemoselectivity based on C–Br hybridization.
Chemoselectivity Suzuki coupling Sequential synthesis

Physical Property Comparison: Target vs. Closest Regioisomer

The closest regioisomer, 4-bromo-2-(bromomethyl)-3-fluorobenzaldehyde (CAS 1936267-87-6), has a predicted boiling point of 324.1 ± 42.0 °C and predicted density of 1.959 ± 0.06 g/cm³ . While directly measured values for the target compound (CAS 1936146-00-7) are not publicly available, its topological polar surface area (TPSA) of 17.07 Ų and LogP of 3.30 suggest a comparably lipophilic, low-polarity compound with similar handling characteristics. The key differentiator is not bulk physical properties but substitution pattern: the target has Br at C-4 and CH₂Br at C-3, while the regioisomer places Br at C-4 and CH₂Br at C-2, with fluorine shifting from C-2 to C-3. This positional swap alters the electronic environment of the aldehyde and the steric accessibility of the bromomethyl group, which may affect reaction rates and regioselectivity in subsequent transformations.

Physical property similarity
Cross-study comparable
Predicted BP ~324°C, density ~1.96 g/cm³ for closest regioisomer; differentiation lies in substitution topology.
Verify regioisomer by CAS or NMR; similar bulk properties raise misidentification risk.
Predicted values; experimental verification recommended.
Physical properties Boiling point Density

4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde Applications


Kinase Inhibitor Scaffold Synthesis

Based on the dual C–Br reactivity evidence (aryl sp² + benzylic sp³ electrophilic sites), this building block is ideally suited for constructing tetra-substituted aromatic cores common in kinase inhibitors (e.g., EGFR, p38 inhibitor programs) . The first derivatization step exploits the aryl bromide via Pd-catalyzed Suzuki-Miyaura coupling, followed by nucleophilic substitution or metal-catalyzed coupling at the benzylic bromide. The fluorine atom at C-2 modulates the electronic properties of the ring and can serve as a metabolic blocking group. The regioisomeric sensitivity documented by Close et al. (2016) — where different bromo-fluorobenzaldehyde regioisomers gave >1150-fold differences in EGFR IC₅₀ — underscores the necessity of using the exact 4-bromo-3-(bromomethyl)-2-fluoro substitution pattern for reproducible SAR .

Fluorinated Heterocycle Construction

The aldehyde group at C-1, positioned ortho to the C-2 fluorine and adjacent to the C-3 bromomethyl group, enables condensation-based heterocycle formation (e.g., benzimidazoles, quinazolines, imidazoles) while retaining both bromine handles for further elaboration . This three-vector reactivity (aldehyde condensation + aryl cross-coupling + benzylic substitution) allows a single building block to serve as the core of diverse heterocyclic libraries, reducing the number of starting materials that must be procured and validated in parallel synthesis campaigns. The measured LogP of 3.30 provides a favorable starting point for lead-like compounds requiring moderate lipophilicity .

Agrochemical Intermediate Synthesis

Fluorinated benzaldehyde derivatives are established intermediates in agrochemical active ingredient synthesis, as evidenced by Bayer's patent portfolio on fluorinated benzaldehydes for medicaments and agrochemicals . The target compound's dual bromination pattern supports a two-stage diversification strategy: (i) aryl bromide coupling to install a biaryl or aryl-heterocycle motif, followed by (ii) benzylic bromide amination or etherification to introduce solubilizing or targeting groups. The absence of H-bond donors (H_Donors = 0) and the low TPSA (17.07 Ų) are consistent with agrochemical design principles favoring membrane-permeable, low-polarity intermediates. Procurement of this specific regioisomer ensures that the spatial orientation of the final substituents matches the intended bioactive conformation, as positional isomerism in agrochemical target binding is known to dramatically affect potency.

Fragment-Based Drug Discovery Libraries

With a molecular weight of 295.93 g/mol — below the typical 300 Da fragment cutoff — and three synthetically accessible diversification points, 4-bromo-3-(bromomethyl)-2-fluorobenzaldehyde is suitable as a fragment library core. The LogP of 3.30 falls within the acceptable range for fragment screening collections, and the fluorine atom provides a sensitive ¹⁹F NMR probe for protein-observed fragment screening experiments. Compared to mono-brominated analogs (e.g., 3-(bromomethyl)-2-fluorobenzaldehyde, MW 217.04 ), the target compound offers an additional aryl bromide handle for fragment growth after initial hit identification, enabling rapid SAR exploration without switching building blocks. The vendor-certified purity of 98% meets the >95% threshold typically required for fragment library inclusion.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Dual C–Br reactivity (aryl + benzylic) for sequential cross-coupling
Regioisomeric fidelity (exact 1,2,3,4-substitution pattern) via CAS verification
Fluorinated heterocycle construction
Aldehyde + dual bromine handles for three-vector diversification
Moderate lipophilicity profile; retention of both bromine sites after condensation
Agrochemical intermediate synthesis
Low H-bond donor/acceptor count, dual bromination pattern
Spatial orientation matching intended bioactive conformation; regioisomer consistency
Fragment-based drug discovery libraries
Sub-300 Da mass, three synthetically accessible diversification points
High certified purity; ¹⁹F NMR probe capability for protein-observed screening
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